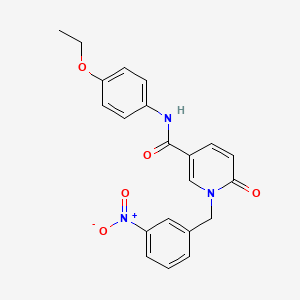

N-(4-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

N-(4-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 3-nitrobenzyl group at position 1 and a 4-ethoxyphenyl carboxamide moiety at position 2. The nitro group confers strong electron-withdrawing properties, while the ethoxy substituent enhances lipophilicity.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-2-29-19-9-7-17(8-10-19)22-21(26)16-6-11-20(25)23(14-16)13-15-4-3-5-18(12-15)24(27)28/h3-12,14H,2,13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTAURXGCKOJMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C20H19N3O4

Molecular Weight : 365.39 g/mol

Key Functional Groups : Dihydropyridine core, ethoxyphenyl group, and nitrobenzyl moiety.

The structural complexity of this compound suggests it may interact with various biological targets, making it a candidate for pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Dihydropyridine Core : This can be achieved through a Hantzsch reaction involving an aldehyde, β-ketoester, and an amine.

- Introduction of the Nitrobenzyl Group : This step involves nitration of benzyl chloride followed by substitution to attach the nitrobenzyl group.

- Coupling Reactions : The final step involves coupling the intermediates under suitable conditions using coupling agents like EDCI or DCC in the presence of a base.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various pathogens, demonstrating effective inhibition zones and low minimum inhibitory concentrations (MIC).

| Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 15 |

| Escherichia coli | 1.0 | 12 |

| Pseudomonas aeruginosa | 2.0 | 10 |

These findings suggest that the compound could serve as a potential therapeutic agent against bacterial infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through various mechanisms:

- Inhibition of Cell Proliferation : The compound significantly reduced the viability of cancer cells in a dose-dependent manner.

- Induction of Apoptosis : Flow cytometry analysis revealed increased annexin V-positive cells, indicating early apoptosis.

Results from cell line studies are summarized below:

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | ROS generation |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study published in ACS Omega evaluated the compound's activity against multi-drug resistant strains of bacteria. The results indicated that it outperformed several standard antibiotics in terms of MIC values and biofilm inhibition .

- In Vitro Cancer Studies : Research published in Bulgarian Chemical Communications examined the compound's effects on various cancer cell lines. The study concluded that it effectively inhibited cell growth and induced apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s dihydropyridine scaffold is shared with analogs such as 1-benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Compound 8, ) and 1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (). Key differences lie in the substituents:

- Lipophilicity: The 4-ethoxyphenyl group increases lipophilicity relative to the polar dimethylaminoethyl chain in , which may improve membrane permeability but reduce aqueous solubility.

Physicochemical and Predicted Properties

Predicted properties from analogs (Table 1) highlight trends in solubility, stability, and bioavailability:

Table 1: Comparative Physicochemical Properties

- Solubility: The nitro and ethoxy groups in the target compound likely reduce aqueous solubility compared to the dimethylaminoethyl chain in , which has higher polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.